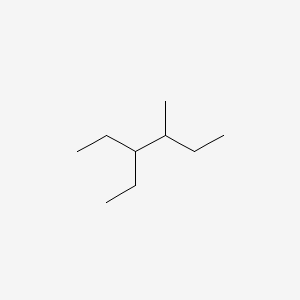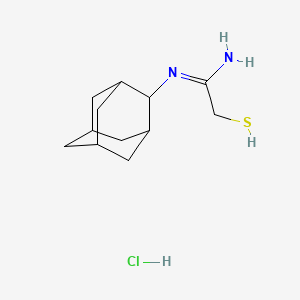![molecular formula C24H28N2O5 B15343668 tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate CAS No. 1245642-67-4](/img/structure/B15343668.png)
tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl-substituted oxazolidinone, and a phenylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the benzyl group, and the coupling of the phenylcarbamate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-4-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)BENZONITRILE
- (S)-4-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)BENZOIC ACID
Uniqueness
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1245642-67-4 |
|---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl]phenyl]carbamate |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-22(28)25-19-12-9-17(10-13-19)11-14-21(27)26-20(16-30-23(26)29)15-18-7-5-4-6-8-18/h4-10,12-13,20H,11,14-16H2,1-3H3,(H,25,28)/t20-/m0/s1 |
InChI 键 |
SOEHYZVHIWIKKR-FQEVSTJZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


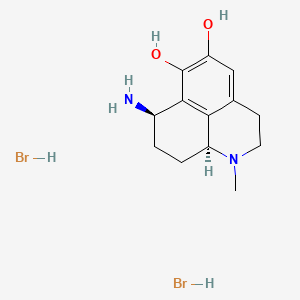
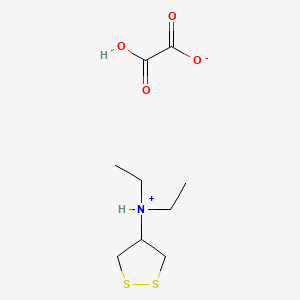
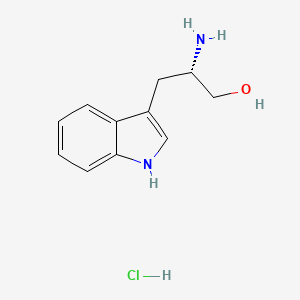
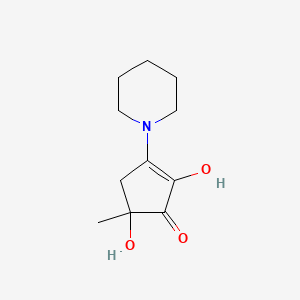
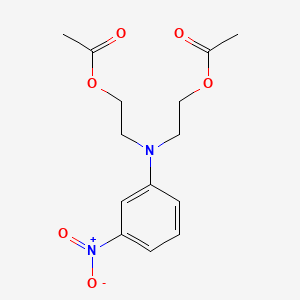

![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)


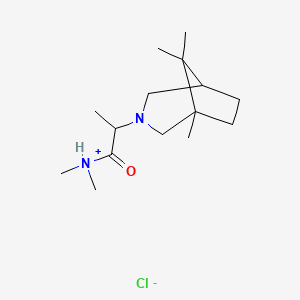
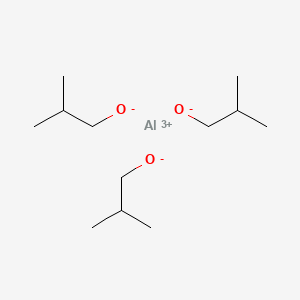
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
